Triethyl 3-bromopropane-1,1,1-tricarboxylate CAS 71170-82-6
Triethyl 3-bromopropane-1,1,1-tricarboxylate CAS 71170-82-6
An In-depth Technical Guide to Triethyl 3-bromopropane-1,1,1-tricarboxylate (CAS 71170-82-6): Synthesis, Reactivity, and Applications
Abstract
Triethyl 3-bromopropane-1,1,1-tricarboxylate, hereafter referred to as TBTC, is a highly functionalized chemical intermediate pivotal to modern organic synthesis. With the CAS number 71170-82-6, this compound is distinguished by a molecular structure featuring a reactive bromine atom and three ethyl ester groups, rendering it an exceptionally versatile building block. This guide provides a comprehensive technical overview of TBTC, including a comparative analysis of its synthetic routes, an exploration of its core reactivity, and a detailed examination of its critical role in pharmaceutical manufacturing, most notably as a key side-chain intermediate in the synthesis of the antiviral drug Famciclovir.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this important molecule.
Core Properties and Identification
TBTC is a high-purity organic compound typically supplied as a liquid ranging from light yellow to brown.[2] Its structure combines the nucleophilic substitution potential of an alkyl bromide with the diverse reactivity of a tri-ester, making it a valuable precursor for complex molecular architectures.[4] Proper identification and understanding of its physical properties are crucial for its effective use in a laboratory or industrial setting.
Table 1: Chemical and Physical Properties of TBTC
| Property | Value | Source(s) |
| CAS Number | 71170-82-6 | [5] |
| Molecular Formula | C₁₂H₁₉BrO₆ | [5] |
| Molecular Weight | 339.18 g/mol | [5][6] |
| IUPAC Name | triethyl 3-bromopropane-1,1,1-tricarboxylate | [5] |
| Synonyms | Ethyl 3-bromopropane-1,1,1-tricarboxylate, triethyl (2-bromoethyl)methanetricarboxylate | [2][5] |
| Appearance | Light yellow to brown liquid | [2] |
| Boiling Point | 358.5 °C at 760 mmHg (Predicted) | [2][6] |
| Density | 1.355 g/cm³ (Predicted) | [2][6] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [6] |
Synthesis of TBTC: A Comparative Analysis
The synthesis of TBTC is fundamentally an alkylation reaction of triethyl methanetricarboxylate. The evolution of this process from a classical two-step laboratory procedure to a streamlined one-pot industrial method highlights significant advancements in process chemistry aimed at improving yield, safety, and efficiency.
Historical Two-Step Protocol
The traditional synthesis of TBTC, as documented in the Journal of Organic Chemistry, involves a two-stage process.[7][8][9] First, triethyl methanetricarboxylate is deprotonated using a strong base, sodium ethoxide, to form the sodiotriethylmethane tricarboxylate intermediate. This salt is then isolated before being reacted with 1,2-dibromoethane in a second step to yield TBTC.
The primary drawback of this method, particularly for industrial-scale production, is its two-stage nature, which requires the isolation of a solid intermediate.[8] Furthermore, the use of the highly reactive sodium ethoxide base can lead to side reactions, and the overall yield from the starting material is approximately 76%.[9]
Modern One-Pot Industrial Synthesis
To overcome the limitations of the classical method, an improved one-pot process was developed and patented.[7][8][9] This method avoids the need to isolate any intermediates and utilizes a milder, safer inorganic base in place of sodium ethoxide.[8] The reaction is performed by combining triethyl methanetricarboxylate and 1,2-dibromoethane in the presence of an inorganic base, with potassium carbonate being particularly preferred.[7]
The choice of solvent is critical to the success of this reaction. Dimethylformamide (DMF), a dipolar aprotic solvent, is favored as it effectively promotes Sₙ2 reactions.[9] Yields are often enhanced by using DMF in a mixture with co-solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or tetrahydrofuran (THF).[7] This optimized process consistently achieves yields of 84% to over 90%, making it far more suitable for industrial manufacturing.[8]
Detailed Experimental Protocol: One-Pot Synthesis of TBTC
The following protocol is a representative procedure derived from the principles outlined in European Patent EP 0779267 A1.[8]
-
Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the inorganic base (e.g., 1.1 to 1.6 molar equivalents of fine-grade potassium carbonate) and the solvent system (e.g., DMF, optionally with a co-solvent like ethyl acetate).
-
Addition of Reactants: Add triethyl methanetricarboxylate (1.0 molar equivalent) to the suspension of the base in the solvent. It is advantageous to allow this mixture to stir for a period (e.g., 30 minutes to 2 hours) to facilitate the initial reaction between the substrate and the base.[9]
-
Alkylation: Add 1,2-dibromoethane (2.0 to 2.5 molar equivalents) to the reaction mixture.[9] The addition can be done simultaneously with the triethyl methanetricarboxylate or consecutively.
-
Reaction: Heat the mixture to a temperature within the range of 50 to 80°C. Maintain this temperature for a total reaction time of 5 to 25 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Work-up: Upon completion, cool the mixture. Remove the inorganic salts by filtration or by washing with water.
-
Isolation: Remove the solvent(s) from the filtrate by distillation under reduced pressure. The resulting crude oil, containing the TBTC product, can be further purified by distillation if necessary to achieve the desired purity.
Table 2: Comparison of TBTC Synthesis Methodologies
| Feature | Historical Two-Step Protocol | Modern One-Pot Industrial Protocol |
| Primary Base | Sodium Ethoxide | Potassium Carbonate (or other inorganic base) |
| Number of Steps | Two (with intermediate isolation) | One (in-situ) |
| Solvent(s) | Ethanol | DMF, often with co-solvents (EtOAc, THF) |
| Overall Yield | ~76% | >84%, often >90% |
| Advantages | Established laboratory method | High yield, process efficiency, milder base |
| Disadvantages | Lower yield, requires isolation, uses hazardous base | Requires specific solvent systems |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of TBTC stems from its dual reactivity profile. The molecule contains both an electrophilic carbon atom attached to the bromine and three ester functionalities that can undergo various transformations.
Nucleophilic Substitution
The bromine atom serves as an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide array of functional groups, positioning TBTC as an ideal starting material for constructing more complex carbon skeletons.[4] This reactivity is the cornerstone of its application in multi-step syntheses.
Gateway to Cyclopropane Derivatives
The structural motif of TBTC is closely related to substrates used in the synthesis of cyclopropane rings. A classic example is the reaction of diethyl malonate with 1,2-dibromoethane under basic conditions, which proceeds through an initial alkylation followed by an intramolecular Sₙ2 reaction to form the three-membered ring.[10][11] While TBTC is the product of the first alkylation, it can be envisioned as a precursor for cyclopropane-1,1,1-tricarboxylic acid derivatives in subsequent synthetic steps. The formation of cyclopropane rings is a valuable transformation in organic synthesis, providing access to strained ring systems present in many natural products and pharmaceuticals.[12][13]
Ester Group Manipulations
The three ethyl ester groups on TBTC provide additional handles for chemical modification. They can undergo:
-
Hydrolysis: Conversion to carboxylic acids using aqueous acid or base.
-
Transesterification: Exchange of the ethyl groups for other alkyl or aryl groups.
-
Reduction: Conversion to alcohols using reducing agents like lithium aluminum hydride.
This multi-faceted reactivity allows chemists to tailor the molecule precisely to fit the structural requirements of a larger synthetic target.
Critical Applications in Drug Development
The most prominent industrial application of TBTC is as a pharmaceutical intermediate.[1][6] Its structural features are perfectly suited for building specific side chains required in complex active pharmaceutical ingredients (APIs).
The Famciclovir Case Study
TBTC is an essential building block—specifically, the side chain—in the synthesis of Famciclovir.[1][2] Famciclovir is an important antiviral drug, an oral prodrug of penciclovir, used for the treatment of shingles and herpes simplex virus infections.[1]
In the synthesis of Famciclovir, the precise molecular structure of TBTC is leveraged to construct a key portion of the final drug molecule. The purity of the TBTC intermediate is of paramount importance; any impurities can lead to unwanted side reactions, resulting in a contaminated final product or significantly lower yields.[3] Therefore, securing a reliable source of high-purity TBTC is a critical step for pharmaceutical manufacturers.[3][4]
Broader Synthetic Potential
Beyond its role in producing Famciclovir, TBTC is utilized in the synthesis of other novel drug molecules and specialty chemicals.[4] Its ability to serve as a scaffold for constructing complex organic frameworks makes it a valuable tool for innovation in materials science, where it can be used to create advanced polymers or performance additives with specific optical or electronic properties.[4]
Safety, Handling, and Storage
While detailed toxicological data for TBTC is not extensively documented, standard laboratory precautions for handling chemical intermediates should be strictly followed.[14]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance. Operations should be carried out in a well-ventilated area or a fume hood. Contaminated clothing should be removed and washed before reuse. Always wash hands thoroughly after handling.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and consult a physician.
-
Skin: Wash immediately with soap and plenty of water.
-
Ingestion: Wash out the mouth with water if the person is conscious and seek medical attention.
-
Inhalation: Move the person to fresh air.[14]
-
-
Storage: TBTC should be stored in a cool, dry place, typically between 2-8°C. The container should be kept tightly sealed to prevent moisture contamination and degradation.[6]
Conclusion
Triethyl 3-bromopropane-1,1,1-tricarboxylate is a powerful and versatile synthetic intermediate whose value is firmly established in both academic research and industrial manufacturing. The development of an efficient, high-yield, one-pot synthesis has made it readily accessible for large-scale applications. Its dual reactivity profile, enabling both nucleophilic substitution and ester manipulations, provides chemists with a robust tool for constructing complex molecules. The indispensable role of TBTC in the production of the antiviral drug Famciclovir underscores its significance in the pharmaceutical industry, where purity, reliability, and a deep understanding of its chemical properties are essential for developing life-saving medicines.
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